molecular formula C21H23FN2O2 B6010672 N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide

Número de catálogo: B6010672
Peso molecular: 354.4 g/mol
Clave InChI: XYERKRZODRVYPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide, also known as PF-04937319, is a small molecule drug that has been developed as a potent and selective antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is predominantly expressed in the pancreas and intestine and plays a crucial role in glucose homeostasis. PF-04937319 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes.

Mecanismo De Acción

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide acts as an antagonist of the GPR119 receptor, which is predominantly expressed in the pancreas and intestine. GPR119 is involved in the regulation of glucose homeostasis and has been shown to stimulate insulin secretion and inhibit glucagon secretion. By blocking the activity of GPR119, this compound reduces insulin secretion and increases glucagon secretion, leading to an increase in blood glucose levels.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical models of type 2 diabetes. The drug has also been found to increase GLP-1 secretion, which stimulates insulin secretion and inhibits glucagon secretion. However, this compound has also been found to increase glucagon secretion, which can lead to an increase in blood glucose levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes. However, the drug has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.

Direcciones Futuras

There are several future directions for research on N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide. One potential direction is to investigate the safety and efficacy of the drug in clinical trials. Another direction is to further elucidate the mechanism of action of this compound and its effects on glucose homeostasis. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, researchers could investigate the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.

Métodos De Síntesis

The synthesis of N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide involves a multistep process that starts with the synthesis of 2-fluorobenzoic acid. The acid is then converted to its corresponding acid chloride, which is reacted with N-(1-cyclopentylcarbonyl)piperazine to give the corresponding amide. The amide is then reacted with 2,6-dimethylaniline to give this compound.

Aplicaciones Científicas De Investigación

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has been extensively studied in preclinical models of type 2 diabetes. In a study conducted by Kimple et al., this compound was shown to improve glucose tolerance and increase insulin secretion in obese and diabetic mice. The drug was also found to increase GLP-1 secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion.

Propiedades

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-8-7-9-15(2)18(14)23-20(26)21(12-5-6-13-21)24-19(25)16-10-3-4-11-17(16)22/h3-4,7-11H,5-6,12-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYERKRZODRVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.